![molecular formula C16H16N2O3 B5883644 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters, such as acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of enzymes involved in the formation of beta-amyloid plaques and alpha-synuclein aggregates, which are associated with neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting the activity of certain enzymes involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide, including its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in clinical trials.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its ability to inhibit the growth of cancer cells and its potential use in treating neurodegenerative diseases make it an exciting area of research for future studies.
Méthodes De Synthèse
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenecarboximidamide with phenylacetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques and alpha-synuclein aggregates.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)16(17)18-21-15(19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPSIQHCKRXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

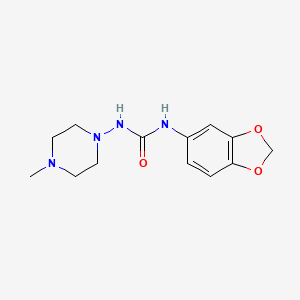
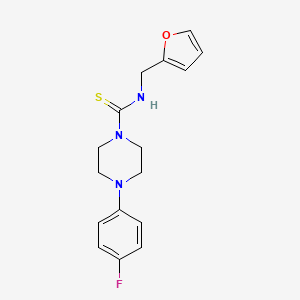
![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
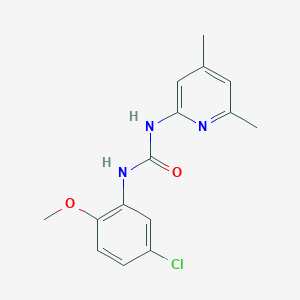
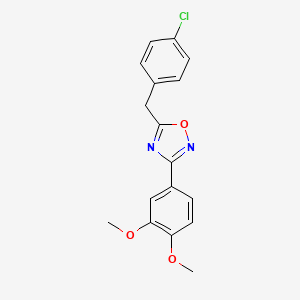
![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
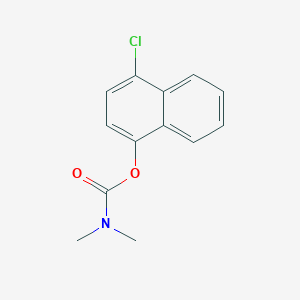
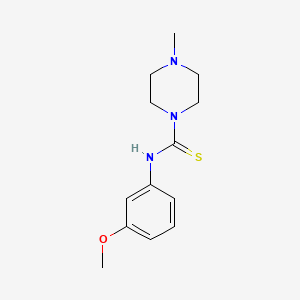
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)
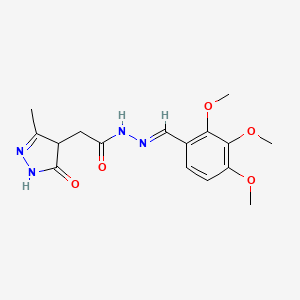
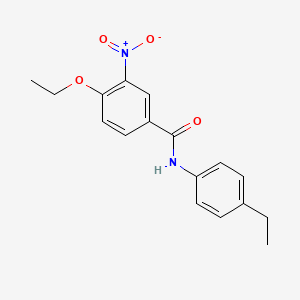
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)